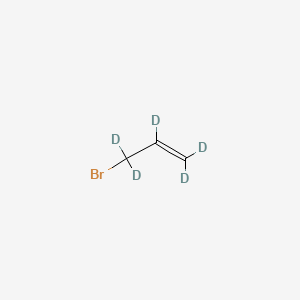

Allyl-d5 bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Allyl-d5 bromide is a deuterated form of allyl bromide, where the hydrogen atoms in the allyl group are replaced with deuterium. This compound is represented by the molecular formula C3D5Br and has a molecular weight of 126.01 g/mol . It is primarily used in research settings, particularly in studies involving isotopic labeling and mass spectrometry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allyl-d5 bromide can be synthesized through the reaction of deuterated allyl alcohol with hydrobromic acid. The general reaction is as follows:

C3D5OH + HBr → C3D5Br + H2O

This reaction typically requires an acidic environment and is carried out under reflux conditions to ensure complete conversion of the alcohol to the bromide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of deuterated propene and bromine in a halogen-exchange reaction. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound .

Types of Reactions:

- this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, carbanions, and alkoxides. For example:

Substitution Reactions:

Activité Biologique

Allyl-d5 bromide (C₃D₅Br) is a deuterated derivative of allyl bromide, characterized by the replacement of five hydrogen atoms with deuterium. This substitution enhances its utility in various chemical and biological applications, particularly in organic synthesis and analytical chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

This compound acts primarily as an electrophilic alkylating agent . It reacts with nucleophiles such as amines, carbanions, and alkoxides to introduce the allyl group into various organic compounds. The mechanism involves the formation of a reactive intermediate that can undergo further transformations to yield complex molecular structures.

Key Features

- Electrophilicity : The presence of bromine makes this compound a potent electrophile, facilitating nucleophilic attacks.

- Reactivity : The compound is particularly reactive in the presence of catalysts like Zn/ZnBr₂, which can enhance its alkylation potential.

Biochemical Pathways

The biochemical pathways influenced by this compound depend on the specific reactions it participates in. For example, it plays a crucial role in the Prins cyclisation , a significant reaction in synthesizing tetrahydropyran derivatives. This reaction is vital for producing various pharmaceutical compounds and other organic materials.

Synthesis Examples

- Tetrahydropyrans : this compound can react with aldehydes to form 2,6-disubstituted 4-bromotetrahydropyrans, showcasing its utility in synthetic organic chemistry.

- N-Allylation : In pharmacological studies, this compound has been used to prepare N-allylated analogs of dopamine receptor ligands, demonstrating its relevance in drug design and development .

Case Studies and Research Findings

Several studies have highlighted the biological implications and applications of this compound:

Comparative Analysis

To better understand the unique properties of this compound compared to its non-deuterated counterpart, the following table summarizes key characteristics:

| Property | Allyl Bromide (C₃H₅Br) | This compound (C₃D₅Br) |

|---|---|---|

| Electrophilicity | High | High |

| Reactivity | More reactive | Less reactive due to deuteration |

| Analytical Applications | Standard | Enhanced (mass spectrometry) |

| Biological Studies | Limited | Emerging |

Applications De Recherche Scientifique

Organic Synthesis

Allylation Reactions

Allyl-d5 bromide is frequently used in allylation reactions to introduce allyl groups into various substrates. Its role as a nucleophile allows it to participate in:

- Suzuki Coupling Reactions : It is employed in the synthesis of stereodefined allylated arenes through palladium-catalyzed coupling with arylboronic acids. This method is crucial for creating complex organic molecules with specific stereochemistry .

- Barbier-Type Allylation : The compound is utilized in Barbier-type reactions where it reacts with aldehydes and ketones to form allylic alcohols, which are valuable intermediates in organic synthesis .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound serves as a precursor for the synthesis of various pharmaceutical compounds. Its deuterated nature can enhance the pharmacokinetic profiles of drugs by altering metabolic pathways, thus improving their efficacy and reducing side effects. Notable applications include:

- Synthesis of Anticancer Agents : Research has shown that deuterated compounds can exhibit improved biological activity. This compound is involved in synthesizing novel anticancer agents that leverage its unique isotopic properties .

- Development of Diagnostic Agents : The compound's labeling capabilities make it suitable for creating tracers used in imaging studies, facilitating the understanding of drug behavior within biological systems .

Environmental Science

Pollution Studies

this compound has been studied as an environmental pollutant due to its potential toxicity and mutagenicity. Research indicates that it can bind to DNA, leading to mutagenic effects, which raises concerns regarding its ecological impact . Studies have focused on:

- Toxicological Assessments : Investigations into its mutagenic properties have been conducted using various assays, including the Ames test, which evaluates the mutagenicity of chemicals using bacterial strains .

- Environmental Monitoring : The compound's presence in air samples has been documented, highlighting the need for monitoring its levels as part of environmental health assessments .

Case Studies

Propriétés

IUPAC Name |

3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br/c1-2-3-4/h2H,1,3H2/i1D2,2D,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHELZAPQIKSEDF-RHPBTXKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why was allyl-d5 bromide chosen for this study on the allyl radical?

A1: this compound (C₃D₅Br) played a crucial role in confirming the identity and understanding the behavior of the allyl radical (C₃H₅). When this compound was flash photolyzed, the resulting spectrum displayed a noticeable shift in the diffuse band system compared to the spectrum obtained from regular allyl bromide (C₃H₅Br) []. This isotopic shift, caused by the difference in mass between hydrogen and deuterium, provided strong evidence that the observed bands indeed originated from the allyl radical.

Q2: What information about the allyl radical was gained from using this compound?

A2: The observed spectral shift using this compound confirmed the assignment of the diffuse band system to the allyl radical. Additionally, the diffuse nature of these bands, observed in both the regular and deuterated forms, indicated predissociation of the excited allyl radical. This observation allowed the researchers to determine an upper limit for the dissociation energy of the allyl radical, a key thermodynamic property [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.